molecular formula C14H6I2O2 B096020 2,7-Diiodophenanthrene-9,10-dione CAS No. 16218-32-9

2,7-Diiodophenanthrene-9,10-dione

Cat. No.: B096020
CAS No.: 16218-32-9
M. Wt: 460 g/mol
InChI Key: FJEXTLBWOUQIBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diiodophenanthrene-9,10-dione typically involves the iodination of phenanthrene-9,10-dione. One common method includes the reaction of phenanthrene-9,10-dione with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in a solvent like acetic acid or chloroform, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Mechanism of Action

The mechanism of action of 2,7-Diiodophenanthrene-9,10-dione in photocatalysis involves the absorption of visible light, which excites the molecule to a higher energy state. This excited state can then participate in redox reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of C-H and C-O bonds in the substrates, leading to the formation of coupled products .

Comparison with Similar Compounds

Uniqueness: 2,7-Diiodophenanthrene-9,10-dione is unique due to the presence of iodine atoms, which make it highly reactive in substitution reactions. This reactivity allows for the synthesis of a wide range of substituted phenanthrene derivatives, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

2,7-diiodophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEXTLBWOUQIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343666
Record name 2,7-diiodophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16218-32-9
Record name 2,7-diiodophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does 2,7-diiodophenanthrene-9,10-dione play in the development of new photocatalytic materials?

A1: this compound serves as a crucial building block for creating novel conjugated porous polymers (CPPs) with photocatalytic properties []. The iodine atoms provide sites for Sonogashira-Hagihara coupling reactions with alkynyl co-monomers, enabling the construction of extended conjugated frameworks. This specific diiodo compound leads to phenanthrene units within the polymer structure, contributing to the material's light absorption and electronic properties relevant for photocatalysis.

Q2: How does the synthetic strategy involving this compound influence the surface area of the resulting CPPs?

A2: The research highlights a two-step approach to maximize the BET surface area of the CPPs []. Initially, this compound is protected as a bis-dioxolane derivative before polymerization. This protected form allows for a higher degree of polymerization and avoids steric hindrance that could arise from the ketone groups. After polymerization, hydrolysis of the dioxolane groups reveals the diketone functionality and yields a material with a significantly higher surface area compared to direct polymerization of the unprotected this compound. This increased surface area is beneficial for heterogeneous catalysis, offering more active sites for interactions with reactant molecules.

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